N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide
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Overview
Description
N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide is a member of quinolines.
Scientific Research Applications
Synthesis and Structural Analysis
The compound N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide belongs to a class of compounds that are synthesized for various scientific applications. For instance, Munir et al. (2021) discuss the synthesis of N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides and their structural interpretation using NMR spectroscopy. This indicates the compound's relevance in the field of organic synthesis and structural chemistry (Munir et al., 2021).
Pharmacological and Biological Activity
The compound and its derivatives have been studied for their potential pharmacological activities. For example, Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related, for their cytotoxic activity against various cancer cell lines (Deady et al., 2003). Ezzati et al. (2017) report the synthesis of pyrazolo[3,4-b]quinolin-5-one derivatives, highlighting their potential biological and pharmacological activities (Ezzati et al., 2017).
Antimicrobial Agents
Compounds from the pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to this compound, have been explored as antimicrobial agents. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and tested them for antibacterial and antifungal activities (Holla et al., 2006).
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-12(2)11-24-19-15(10-14-9-13(3)6-7-16(14)21-19)18(23-24)22-20(25)17-5-4-8-26-17/h4-10,12H,11H2,1-3H3,(H,22,23,25) |
InChI Key |
WMVQZIABIMIQEH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC=CO4)CC(C)C |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC=CO4)CC(C)C |
solubility |
1.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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